Regioisomeric Differentiation: 2-Hydroxyheptyl vs. 7-Hydroxyheptyl Boc-Carbamates
The 2-hydroxyheptyl regioisomer (CAS: 1084927-05-8) differs from the 7-hydroxyheptyl regioisomer (CAS: 173436-02-7) in hydroxyl group position along the heptyl chain. The 2-hydroxy substitution places the alcohol adjacent to the carbamate-bearing carbon, creating a 1,2-aminoalcohol motif capable of intramolecular hydrogen bonding and chelation, whereas the 7-hydroxy substitution yields a terminal primary alcohol with distinct predicted physicochemical properties [1].
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | Not reported in standard databases |
| Comparator Or Baseline | tert-Butyl (7-hydroxyheptyl)carbamate: 348.9±25.0 °C (predicted) |
| Quantified Difference | Target value unavailable; comparator value established |
| Conditions | Predicted value from ChemicalBook database |
Why This Matters
The 2-hydroxyheptyl substitution pattern provides a 1,2-aminoalcohol scaffold capable of chelation and stereochemical control in asymmetric synthesis, whereas the 7-hydroxyheptyl analog behaves as a simple primary alcohol with distinct hydrogen-bonding and solubility profiles.
- [1] Chemsrc. (2024). tert-Butyl(2-hydroxyheptyl)carbamate (CAS 1084927-05-8) — SMILES: CCCCCC(O)CNC(=O)OC(C)(C)C. Retrieved from https://m.chemsrc.com/cas/1084927-05-8_3394428.html View Source
